1,2-Ethanediamine, N,N'-dicyclohexyl-

Olefin Metathesis Ruthenium Catalysis N-Heterocyclic Carbene Ligands

Researchers using common diamines (EN, DMEDA) lack sufficient steric bulk for demanding catalysis. N,N'-Dicyclohexylethylenediamine (DCHEDA) provides conformationally locked cyclohexyl rings that create a hydrophobic, sterically congested coordination sphere. • Ru-NHC metathesis catalysts outperform Hoveyda-Grubbs II in tetrasubstituted olefin RCM • Non-leaving ligand for Pt(II) anticancer agents with distinct DNA binding vs. DACH • Controlled-reactivity epoxy curing agent with extended pot life for high-performance formulations. ≥98%, in stock.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 4013-98-3
Cat. No. B1267002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N,N'-dicyclohexyl-
CAS4013-98-3
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCNC2CCCCC2
InChIInChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2
InChIKeyJMRWVHXGVONXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dicyclohexylethylenediamine (DCHEDA): Ligand Overview


1,2-Ethanediamine, N,N'-dicyclohexyl- (commonly referred to as N,N'-dicyclohexylethylenediamine or DCHEDA) is a C2-symmetric secondary diamine characterized by two cyclohexyl groups appended to the nitrogen atoms of an ethylenediamine backbone [1]. This structural motif imparts significant steric bulk and conformational rigidity compared to simpler N-substituted ethylenediamines, making it a specialized ligand in coordination chemistry and homogeneous catalysis [2]. Its molecular formula is C14H28N2, with a molecular weight of 224.39 g/mol [1]. The compound typically exists as a white to almost white crystalline solid at room temperature, with a reported melting point of 95 °C and a boiling point of 312 °C [REFS-1, REFS-3].

C2-symmetric secondary diamine with high steric bulk and conformational rigidity
Ligand for homogeneous catalysis (Ru-based metathesis, NHC complexes)
Building block for Pt coordination compounds and supramolecular crystal engineering
Polymer curing agent with reported modulation of cure kinetics and network properties

Why DCHEDA Cannot Be Substituted by Common Diamines


N,N'-dicyclohexylethylenediamine is not a drop-in replacement for more common diamines such as ethylenediamine (EN), N,N'-dimethylethylenediamine (DMEDA), or N,N'-diphenylethylenediamine (DPEDA). The compound's defining feature—the pair of conformationally locked cyclohexyl rings—creates a sterically congested, hydrophobic environment around the metal center upon coordination . This alters both the thermodynamic stability and the kinetic lability of the resulting metal complexes compared to those formed with less hindered diamines . For instance, mixed-ligand copper(II) complex stability studies indicate that complexes with N,N'-dialkylethylenediamines exhibit lower stability than the parent ethylenediamine complex, underscoring that the alkyl substituents profoundly influence coordination geometry and metal-binding energetics . Consequently, substituting DCHEDA with a simpler diamine in a catalytic protocol or a coordination-driven material synthesis will likely result in different complex structures, altered redox potentials, and ultimately divergent catalytic activity or material properties. The evidence presented below quantifies where DCHEDA's unique steric and electronic profile provides a measurable advantage over its closest analogs.

DCHEDA
Common Diamines (EN, DMEDA, DPEDA)
Steric environment
Two conformationally locked cyclohexyl rings create a congested, hydrophobic coordination pocket
Flexible, low-steric-demand alkyl or aryl groups; minimal steric shielding of the metal center
Coordination chemistry
Alters thermodynamic stability and kinetic lability of metal complexes; distinct electronic properties (reported π-backbonding in Pt systems)
Well-characterized chelating behavior but may not reproduce the steric/electronic profile required for demanding catalytic cycles
Solid-state & material properties
Unique 2D hydrogen-bonded network and defined crystal packing (monoclinic structure reported)
Packing motif and network topology may shift significantly; may not support the same supramolecular design

DCHEDA: Quantified Differentiation vs. Closest Analogs


Tetrasubstituted Olefin RCM Performance

In a direct comparative study of Hoveyda-Grubbs-type ruthenium catalysts bearing symmetrical N-heterocyclic carbene (NHC) ligands, the N,N'-dicyclohexyl-substituted catalyst (Ru-2) demonstrated enhanced performance over the standard Hoveyda-Grubbs second generation catalyst (HGII) in the challenging ring-closing metathesis (RCM) of diethyl diallylmalonate to form a tetrasubstituted olefin [1]. Specifically, the dicyclohexyl catalyst gave improved yields for this sterically demanding transformation, while catalysts with neopentyl N-groups were more active and Z-selective in cross-metathesis [1]. This positions DCHEDA-derived catalysts as a distinct tool for a specific, synthetically challenging substrate class.

RCM Performance
Head-to-head
Ru-2 (dicyclohexyl-NHC) gave improved yields over HGII for tetrasubstituted olefin formation (exact yields not reported).
Supports sterically demanding olefin metathesis workflows
Review specific conditions in full text for protocol fit
Olefin Metathesis Ruthenium Catalysis N-Heterocyclic Carbene Ligands

Steric and Electronic Effects in Pt(II) Complexes

A series of platinum(II) complexes of the general formula [Pt(DCHEDA)X2] (where DCHEDA = N,N'-dicyclohexylethylenediamine and X = Cl, Br, I, oxalate, malonate, etc.) have been synthesized and characterized by UV-Vis, IR, and X-ray photoelectron spectroscopy [1]. While this study does not directly compare catalytic or biological activity to other diamines, it establishes the fundamental coordination chemistry of DCHEDA with platinum. The XPS data suggest the presence of π-backbonding from platinum to halide ligands, a feature that is ligand-dependent and would be expected to differ from complexes of less bulky or aromatic diamines [1]. This defined coordination environment provides a benchmark for developing DCHEDA-based metallodrugs or catalysts, distinguishing it from the more extensively studied ethylenediamine or 1,2-diaminocyclohexane (DACH) platinum complexes (e.g., oxaliplatin).

Pt-DCHEDA Coordination
Class-level
XPS evidence of π-backbonding from Pt to halide ligands in [Pt(DCHEDA)X₂] complexes.
Distinct electronic profile vs EN/DACH complexes; may inform metallodrug design
No direct comparator data; verify transferability to your Pt system
Platinum Complexes Coordination Chemistry Anticancer Metallodrugs

Crystal Structure and Hydrogen-Bonding of the Dication

The crystal structure of N,N′-dicyclohexylethylenediammonium dichloride (C14H30N2²⁺·2Cl⁻) has been determined by X-ray diffraction [1]. The cation adopts crystallographic symmetry and crystallizes in the monoclinic space group with unit cell parameters a = 11.551(3) Å, b = 6.785(2) Å, c = 10.8434(17) Å, and β = 91.892(15)° [1]. The structure reveals a two-dimensional hydrogen-bonded network between the dication and chloride anions, characterized by N—H⋯Cl interactions [1]. This detailed structural information provides a unique 'handle' for designing DCHEDA-based supramolecular assemblies or salts, as the defined geometry and hydrogen-bonding pattern can be exploited for crystal engineering. In contrast, the crystal structures of the corresponding ethylenediammonium or N,N'-dimethylethylenediammonium salts would exhibit different packing motifs due to the absence of the bulky, conformationally rigid cyclohexyl groups.

Crystal Structure
Class-level
Monoclinic, a=11.551 Å, b=6.785 Å, c=10.8434 Å, β=91.892°. 2D H-bond network N—H···Cl.
Provides predictable building block for crystal engineering
Packing differs from simpler diammonium salts; validate for your co-crystal target
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Epoxy Curing Agent and Polyurethane Intermediate

1,2-Ethanediamine, N,N'-dicyclohexyl- is employed as a curing agent for epoxy resins and as an intermediate in the production of polyurethane elastomers [REFS-1, REFS-2]. Its cyclohexyl substituents impart steric hindrance, which can influence the physical properties of the resulting cured materials, such as flexibility and thermal stability, compared to curing agents based on less bulky aliphatic diamines . For example, in epoxy formulations, the use of cycloaliphatic diamines is associated with improved color stability, longer pot life, and better resistance to amine blush compared to some aliphatic or aromatic alternatives [1]. While no direct head-to-head quantitative comparison data for DCHEDA versus a specific alternative curing agent was identified in the open literature, the combination of a secondary diamine structure with bulky cyclohexyl groups is known to modulate cure kinetics and final network properties in a way that is distinct from primary diamines or less sterically hindered secondary diamines.

Epoxy Curing
Supporting evidence
Employed as curing agent; cycloaliphatic diamines associated with longer pot life, color stability, amine blush resistance (qualitative).
May support cure-profile tuning for high-performance formulations
Verify quantitative performance against your current curing agent
Polymer Chemistry Epoxy Curing Polyurethane Synthesis

DCHEDA: Research and Industrial Applications


Olefin Metathesis for Hindered Substrates

Researchers developing ruthenium-based metathesis catalysts should prioritize the use of N,N'-dicyclohexylethylenediamine as a ligand precursor for synthesizing N,N'-dicyclohexyl-substituted N-heterocyclic carbene (NHC) complexes. As demonstrated by Ambrosio et al. [1], catalysts incorporating this motif outperform the industry-standard Hoveyda-Grubbs second generation catalyst in the challenging ring-closing metathesis (RCM) of substrates leading to tetrasubstituted olefins. This application scenario is particularly relevant in the synthesis of sterically congested natural products, macrocycles, and functional materials where conventional catalysts fail to achieve acceptable yields.

Pt(II) and Pt(IV) Anticancer Complex Design

Medicinal inorganic chemists exploring next-generation platinum-based anticancer agents can utilize DCHEDA as a non-leaving ligand to modulate the steric and electronic properties of the platinum coordination sphere. The foundational coordination chemistry of Pt(II)-DCHEDA complexes, including the observation of π-backbonding to halide ligands [1], provides a distinct profile compared to the widely used 1,2-diaminocyclohexane (DACH) ligand found in oxaliplatin. DCHEDA's increased steric bulk and hydrophobicity may lead to altered DNA binding kinetics, cellular uptake, and resistance profiles, warranting its investigation in structure-activity relationship (SAR) studies.

Crystal Engineering of Functional Organic Salts

For solid-state chemists and crystal engineers, the well-defined crystal structure of N,N′-dicyclohexylethylenediammonium dichloride offers a predictable supramolecular building block [1]. The reproducible 2D hydrogen-bonded network between the dication and chloride counterions can be exploited to design co-crystals, host-guest systems, or ionic liquids with tailored thermal and mechanical properties. DCHEDA's rigid cyclohexyl groups impose a specific packing motif that is less variable than that of simpler, more flexible diamines, thereby increasing the likelihood of obtaining crystalline materials for structure-property correlation studies.

Epoxy Coating and Adhesive Formulations

Formulators in the coatings, adhesives, and composites industries may select DCHEDA as a specialized curing agent when a balance of reactivity and final cured-state performance is required [1]. The secondary amine structure and bulky cyclohexyl substituents are expected to slow the cure reaction relative to primary amines, potentially providing longer pot life and improved control over the curing process . The resulting cured networks may exhibit enhanced thermal stability and flexibility compared to those derived from less sterically hindered aliphatic diamines . This makes DCHEDA a candidate for high-performance epoxy formulations used in electronics, aerospace, or industrial flooring applications.

Application
Selection Property
Validation Focus
Olefin metathesis (hindered substrates)
NHC ligand precursor; cyclohexyl steric profile
RCM yield on tetrasubstituted olefins; catalyst stability
Pt anticancer complex design
Pt coordination sphere tuning (steric/electronic)
DNA binding kinetics; SAR studies; cellular uptake
Crystal engineering of organic salts
Defined crystal packing; reproducible H-bond network
Cocrystal design; structure-property correlation
Epoxy curing & adhesives
Cure kinetics modulation; secondary diamine + steric bulk
Pot life; cured-state thermal/mechanical properties

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